![molecular formula C14H14Cl3N2OP B14350478 3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline CAS No. 92253-66-2](/img/structure/B14350478.png)
3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline is a complex organic compound characterized by the presence of multiple chlorine atoms and a phosphoryl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline typically involves multi-step organic reactions. The process begins with the chlorination of aniline derivatives, followed by the introduction of a phosphoryl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and phosphorylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex oxygenated compounds.
Reduction: The compound can be reduced to simpler forms by the addition of hydrogen or the removal of oxygen.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction pathway and product yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated aromatic compounds, while reduction could produce simpler aniline derivatives.
Applications De Recherche Scientifique
3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group plays a crucial role in these interactions, often acting as a binding site or modulating the compound’s reactivity. Pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-chloro-N-methylaniline
- 4-methylaniline
- 3-chloro-4-methylaniline
Uniqueness
Compared to similar compounds, 3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline stands out due to the presence of multiple chlorine atoms and a phosphoryl group. These features confer unique chemical properties, such as increased reactivity and potential for forming complex structures, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
92253-66-2 |
|---|---|
Formule moléculaire |
C14H14Cl3N2OP |
Poids moléculaire |
363.6 g/mol |
Nom IUPAC |
3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline |
InChI |
InChI=1S/C14H14Cl3N2OP/c1-9-3-5-11(7-13(9)15)18-21(17,20)19-12-6-4-10(2)14(16)8-12/h3-8H,1-2H3,(H2,18,19,20) |
Clé InChI |
BVDPFTYEGGGEDO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NP(=O)(NC2=CC(=C(C=C2)C)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1,4-bis[2-(2-chloroethoxy)ethoxy]-](/img/structure/B14350396.png)
![3-[(2,4-Dimethylpenta-1,3-dien-3-yl)disulfanyl]-2,4-dimethylpenta-1,3-diene](/img/structure/B14350400.png)
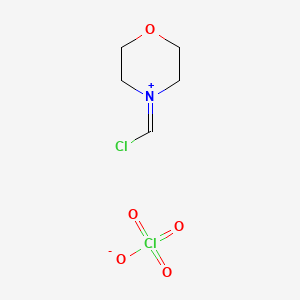
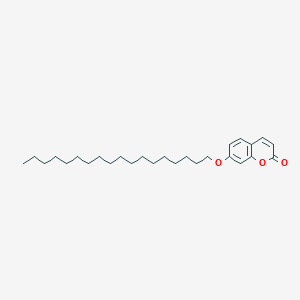


![5-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14350423.png)
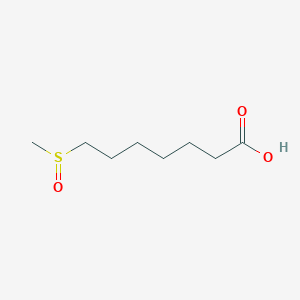

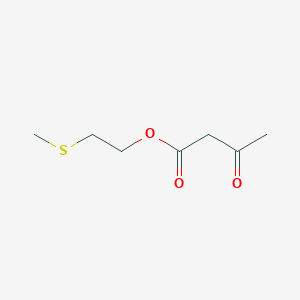

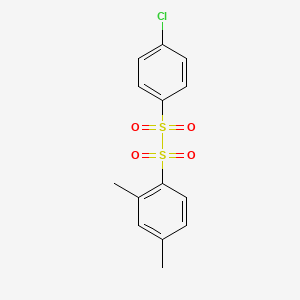

![N-{(E)-[Methyl(phenyl)amino]methylidene}benzenecarbothioamide](/img/structure/B14350459.png)
